Tetraethylammonium Fluoride Tetrahydrofluoride

説明

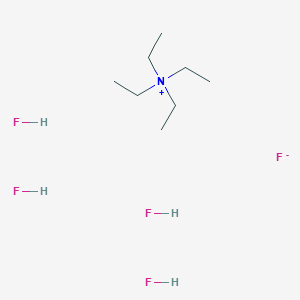

Tetraethylammonium Fluoride Tetrahydrofluoride is an organic salt compound with the chemical formula C8H24F5N. It is a colorless to light yellow liquid that is completely miscible in water. This compound is known for its strong fluorinating properties and is commonly used in organic synthesis reactions.

準備方法

Synthetic Routes and Reaction Conditions

Tetraethylammonium Fluoride Tetrahydrofluoride can be synthesized through the reaction of tetraethylammonium hydroxide with hydrofluoric acid. The reaction typically occurs under controlled conditions to ensure the safety and purity of the product. The general reaction is as follows: [ \text{N(C}_2\text{H}_5\text{)}_4\text{OH} + 4\text{HF} \rightarrow \text{N(C}_2\text{H}_5\text{)}_4\text{F} \cdot 4\text{HF} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the careful handling of hydrofluoric acid, which is highly corrosive and toxic. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

化学反応の分析

Types of Reactions

Tetraethylammonium Fluoride Tetrahydrofluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It acts as a nucleophilic fluorinating agent, replacing halogen atoms in organic compounds.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.

Deprotonation: It can deprotonate weak acids, forming the corresponding fluoride salts.

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic halides, alcohols, and weak acids. The reactions typically occur under anhydrous conditions to prevent the hydrolysis of the fluoride ion.

Major Products

The major products formed from reactions involving this compound include fluorinated organic compounds, such as alkyl fluorides and aryl fluorides. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

科学的研究の応用

Organic Synthesis

TEAF- 4HF is primarily utilized as a source of fluoride ions in organic reactions. Its role as a fluoride donor facilitates various nucleophilic substitution reactions, particularly in the synthesis of fluorinated compounds. This capability is crucial in the pharmaceutical industry, where fluorinated compounds often exhibit enhanced biological activity.

Key Reactions

- Nucleophilic Substitution : TEAF- 4HF participates in nucleophilic aromatic substitution (NAr) reactions, enabling the synthesis of fluorinated derivatives from non-fluorinated precursors. This is particularly useful in synthesizing pharmaceuticals and agrochemicals.

- Electrochemical Fluorination : TEAF- 4HF has been employed in automated synthesizers for electrochemical fluorination processes, enhancing the efficiency and yield of fluorinated products .

Material Science

In material science, TEAF- 4HF is explored for its potential applications in developing new materials with enhanced properties. Its ability to act as a fluoride source can modify the surface characteristics of materials, leading to improved performance in various applications.

Applications

- Surface Modification : The compound can be used to modify surfaces of polymers and metals to enhance their chemical resistance and mechanical properties.

- Nanomaterials : Research indicates potential applications in synthesizing fluoride-containing nanomaterials, which may exhibit unique electronic and optical properties.

Biochemical Research

TEAF- 4HF serves as a biochemical reagent, particularly in studies involving fluorination reactions that are essential for understanding biological processes. Its use in life sciences is growing due to its effectiveness in producing fluorinated biomolecules.

Case Studies

- Fluorinated Amino Acids : TEAF- 4HF has been used to synthesize fluorinated amino acids, which are crucial for studying protein structures and functions .

- Radiolabeling : It plays a role in radiolabeling techniques, facilitating the incorporation of fluorine-18 into biomolecules for positron emission tomography (PET) imaging .

作用機序

The mechanism by which Tetraethylammonium Fluoride Tetrahydrofluoride exerts its effects involves the release of fluoride ions. These ions can participate in nucleophilic substitution reactions, replacing other halogen atoms in organic molecules. Additionally, the compound can block potassium channels in biological systems, affecting ion transport and membrane potential.

類似化合物との比較

Similar Compounds

Tetraethylammonium Bromide: Similar in structure but contains bromide instead of fluoride.

Tetramethylammonium Fluoride: Contains methyl groups instead of ethyl groups.

Tetraethylammonium Chloride: Contains chloride instead of fluoride.

Uniqueness

Tetraethylammonium Fluoride Tetrahydrofluoride is unique due to its strong fluorinating properties and its ability to act as a source of fluoride ions. This makes it particularly valuable in organic synthesis and in the study of ion channels.

生物活性

Tetraethylammonium fluoride tetrahydrofluoride (TEAF·4HF) is a quaternary ammonium salt that has garnered attention in various fields, particularly in organic synthesis and biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

TEAF·4HF is characterized by its unique structure, consisting of tetraethylammonium cations and tetrahydrofluoride anions. The compound is known for its high solubility in polar solvents, which facilitates its use in various chemical reactions. Its reactivity is primarily attributed to the fluoride ion, which acts as a strong nucleophile.

The biological activity of TEAF·4HF can be attributed to several mechanisms:

- Nucleophilic Fluorination : The fluoride ion in TEAF·4HF participates in nucleophilic substitution reactions, making it useful in the synthesis of fluorinated organic compounds. This property has implications for drug development, particularly in creating fluorinated pharmaceuticals that exhibit enhanced biological activity due to increased metabolic stability and bioavailability .

- Ion Channel Modulation : Research indicates that quaternary ammonium compounds, including TEAF·4HF, can interact with ion channels and receptors in cellular membranes. This interaction can modulate signaling pathways related to neuronal activity and muscle contraction .

- Antimicrobial Activity : Some studies suggest that TEAF·4HF exhibits antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

1. Fluorination Reactions

A study conducted by researchers demonstrated the efficacy of TEAF·4HF in fluorination reactions under mild conditions. The authors reported that using TEAF·4HF allowed for the rapid formation of fluorinated products with high yields, showcasing its utility in synthetic organic chemistry .

2. Neurotransmitter Interaction

In a neuropharmacological context, TEAF·4HF was investigated for its effects on neurotransmitter systems. The compound was shown to influence GABAergic signaling pathways, potentially offering therapeutic avenues for treating neurological disorders such as epilepsy and anxiety disorders .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of TEAF·4HF:

特性

IUPAC Name |

tetraethylazanium;fluoride;tetrahydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.5FH/c1-5-9(6-2,7-3)8-4;;;;;/h5-8H2,1-4H3;5*1H/q+1;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANODKKTYHRYRDA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.F.F.F.F.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472894 | |

| Record name | Tetraethylammonium Fluoride Tetrahydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145826-81-9 | |

| Record name | Tetraethylammonium Fluoride Tetrahydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium Fluoride Tetrahydrofluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Tetraethylammonium Fluoride Tetrahydrofluoride contribute to the photocatalytic fluorination of benzene?

A1: TEAF·4HF acts as a fluoride source in this reaction. The study demonstrates that upon excitation of the photocatalyst (3-cyano-1-methylquinolinium ion), an electron transfer occurs from benzene, forming a benzene radical cation. TEAF·4HF then enables the crucial step of fluoride addition to this radical cation []. This forms a fluorine-adducted radical, which subsequently reacts to yield fluorobenzene as the desired product.

Q2: What is the significance of the rate constant determined for the reaction between the benzene radical cation and fluoride?

A2: The study determined the rate constant of the electrophilic addition of fluoride (provided by TEAF·4HF) to the benzene radical cation to be 9.4 × 109 M-1 s-1 []. This high rate constant indicates that the reaction between the benzene radical cation and fluoride is extremely fast and efficient, supporting the proposed mechanism where this step is crucial for fluorobenzene formation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。